molecular formula C13H12O3 B11886403 8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one

8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one

Cat. No.: B11886403
M. Wt: 216.23 g/mol
InChI Key: DZNJJXCAOYABQX-UHFFFAOYSA-N
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Description

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often found in natural products with medicinal properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione: Known for its anticancer properties.

    2H-chromene derivatives: These compounds have shown various biological activities, including anti-inflammatory and antifungal properties.

Uniqueness

8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its unique structure, which allows for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

8-methoxy-3,3a-dihydro-2H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C13H12O3/c1-15-8-5-6-12-11(7-8)9-3-2-4-10(9)13(14)16-12/h3,5-7,10H,2,4H2,1H3

InChI Key

DZNJJXCAOYABQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C3C2=CCC3

Origin of Product

United States

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